Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 350997-32-9
VCID: VC2144142
InChI: InChI=1S/C14H13Cl2NO2S/c1-7(2)19-14(18)12-10(6-20-13(12)17)9-4-3-8(15)5-11(9)16/h3-7H,17H2,1-2H3
SMILES: CC(C)OC(=O)C1=C(SC=C1C2=C(C=C(C=C2)Cl)Cl)N
Molecular Formula: C14H13Cl2NO2S
Molecular Weight: 330.2 g/mol

Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate

CAS No.: 350997-32-9

Cat. No.: VC2144142

Molecular Formula: C14H13Cl2NO2S

Molecular Weight: 330.2 g/mol

* For research use only. Not for human or veterinary use.

Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate - 350997-32-9

Specification

CAS No. 350997-32-9
Molecular Formula C14H13Cl2NO2S
Molecular Weight 330.2 g/mol
IUPAC Name propan-2-yl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate
Standard InChI InChI=1S/C14H13Cl2NO2S/c1-7(2)19-14(18)12-10(6-20-13(12)17)9-4-3-8(15)5-11(9)16/h3-7H,17H2,1-2H3
Standard InChI Key CRQCVYUADPRKGV-UHFFFAOYSA-N
SMILES CC(C)OC(=O)C1=C(SC=C1C2=C(C=C(C=C2)Cl)Cl)N
Canonical SMILES CC(C)OC(=O)C1=C(SC=C1C2=C(C=C(C=C2)Cl)Cl)N

Introduction

Chemical Identity and Structure

Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Its structure is characterized by a five-membered thiophene ring with multiple functional groups: an amino group at position 2, an isopropyl carboxylate group at position 3, and a 2,4-dichlorophenyl substituent at position 4. The presence of two chlorine atoms at positions 2 and 4 of the phenyl ring distinguishes this compound from other related thiophene derivatives and likely contributes to its specific chemical and biological properties.

The estimated molecular properties of this compound are presented in the following table:

PropertyValue
Molecular FormulaC₁₄H₁₃Cl₂NO₂S
Molecular WeightApproximately 330 g/mol
StructureThiophene core with 2-amino, 3-carboxylate, and 4-(2,4-dichlorophenyl) substituents
Physical StateLikely solid at room temperature
SolubilityPresumably soluble in organic solvents (DMSO, chloroform, ethanol)

The structural characteristics of this compound, particularly the dichlorophenyl moiety, suggest specific electronic properties that may influence its reactivity and biological interactions.

Synthesis Methodology

The synthesis of Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate likely involves multi-step organic reactions similar to those employed for related thiophene derivatives. Based on established synthetic routes for similar compounds, the following general approach may be applicable:

Proposed Synthetic Route

The synthesis typically begins with appropriate precursors that allow for the construction of the thiophene core with the desired substituents. For similar compounds, this often involves:

  • Formation of the thiophene ring structure with appropriate functional group precursors

  • Introduction of the dichlorophenyl group at position 4

  • Incorporation of the amino group at position 2

  • Esterification with isopropyl alcohol to form the carboxylate group at position 3

Research on related compounds indicates that multi-step organic reactions are typically required, often involving specific catalysts and controlled reaction conditions to achieve the desired product with high yield and purity.

Synthetic Challenges

The synthesis of this compound presents several challenges:

  • Regioselective placement of substituents on the thiophene ring

  • Potential side reactions due to the reactivity of the amino group

  • Optimization of reaction conditions to maximize yield

  • Purification procedures to obtain the compound with high purity

Industrial production methods would likely focus on optimizing reaction conditions, increasing yield, and implementing appropriate safety measures, particularly given the use of chlorinated compounds in the synthesis process.

Physical and Chemical Properties

Physical Properties

While specific data for Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate is limited, the following properties can be inferred based on structurally similar compounds:

PropertyExpected Characteristics
AppearanceLikely a crystalline solid
ColorPossibly off-white to pale yellow
Melting PointTypically in the range of 100-150°C for similar compounds
StabilityGenerally stable under standard laboratory conditions
Solubility ProfileSoluble in most organic solvents; limited solubility in water

The presence of the 2,4-dichlorophenyl group likely influences the compound's lipophilicity, potentially enhancing membrane permeability in biological systems compared to analogs with different substitution patterns .

Chemical Reactivity

The chemical reactivity of Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate is defined by its functional groups:

CompoundCancer Cell LineIC₅₀ (μM)Mechanism of Action
Related thiophene derivativeMCF-7 (Breast cancer)15.63Apoptosis induction via caspase activation
Reference compound (Doxorubicin)MCF-7 (Breast cancer)10.38DNA intercalation and topoisomerase II inhibition
Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylateVarious cancer cell linesNot yet determinedPredicted to involve apoptosis induction or enzyme inhibition

The specific dichlorophenyl substitution pattern in the target compound may confer unique interactions with biological targets compared to related analogs, potentially leading to distinct anticancer profiles.

Structure-Activity Relationship Analysis

Comparison with Structural Analogs

A comparative analysis of Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate with structurally related compounds provides insights into potential structure-activity relationships:

CompoundMolecular WeightKey Structural DifferencePredicted Biological Implications
Isopropyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate330.2 g/molChlorine atoms at positions 3,4 instead of 2,4Different electronic effects on the phenyl ring, potentially altering receptor interactions
Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate295.8 g/molSingle chlorine at position 2Reduced lipophilicity, potentially altered membrane permeability
Isopropyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate343.5 g/molCyclohexylphenyl instead of dichlorophenylIncreased hydrophobicity, potentially enhanced membrane penetration

The specific positioning of the chlorine atoms at the 2,4-positions in the target compound likely influences its electronic properties, lipophilicity, and spatial arrangement, which in turn affect its interactions with biological targets .

Structure-Based Activity Predictions

The structural features of Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate suggest the following potential biological interactions:

  • The amino group may serve as a hydrogen bond donor in interactions with biological targets

  • The carboxylate group may function as a hydrogen bond acceptor

  • The 2,4-dichlorophenyl group likely contributes to hydrophobic interactions and may influence the compound's ability to penetrate cellular membranes

  • The thiophene core provides a rigid scaffold that positions the functional groups in specific spatial orientations, critical for receptor interactions

These structural features collectively contribute to the compound's potential to interact with specific biological targets, including enzymes, receptors, and other proteins involved in various physiological and pathological processes.

Analytical Characterization

Spectroscopic Properties

The analytical characterization of Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate would typically involve various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected to show signals for the isopropyl group, aromatic protons, and amino group protons

    • ¹³C NMR: Would reveal carbon signals from the thiophene ring, phenyl ring, and carboxylate group

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands for N-H stretching (amino group)

    • C=O stretching (carboxylate group)

    • C-S stretching (thiophene ring)

    • C-Cl stretching (dichlorophenyl group)

  • Mass Spectrometry:

    • Molecular ion peak corresponding to the molecular weight (~330 g/mol)

    • Fragmentation pattern showing characteristic losses of the isopropyl group and other substituents

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and other chromatographic techniques would be valuable for assessing the purity of synthesized Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate, with expected retention times dependent on the specific stationary phase and mobile phase conditions employed.

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